molecular formula C11H12O4 B1238287 Ethyl 2,5-dihydroxycinnamate CAS No. 40931-15-5

Ethyl 2,5-dihydroxycinnamate

Cat. No. B1238287
CAS RN: 40931-15-5
M. Wt: 208.21 g/mol
InChI Key: VNBYFUWBOIEPCR-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5-dihydroxycinnamate is a natural product found in Vernoniopsis caudata with data available.

Scientific Research Applications

Inhibition of Epidermal Growth Factor-Induced DNA Synthesis

Ethyl 2,5-dihydroxycinnamate analogues have been investigated for their role in inhibiting epidermal growth factor receptor-associated tyrosine kinase. A study prepared methyl 2,5-dihydroxycinnamate as an analogue of erbstatin, a tyrosine kinase inhibitor. This compound was found to inhibit in vitro epidermal growth factor receptor-associated tyrosine kinase and autophosphorylation in A431 cells. It also delayed the S-phase induction by epidermal growth factor in quiescent normal rat kidney cells (Umezawa et al., 1990).

Conformational Analysis in Anticancer Research

Ethyl 2,5-dihydroxycinnamate derivatives have been explored for their anticancer properties. One study conducted conformational analysis of ethyl 3-(3,4,5-trihydroxyphenyl)-2-propenoate (a polyphenolic cinnamic ester) using Raman spectroscopy and ab initio MO calculations. This derivative displayed antiproliferative activity towards human adenocarcinoma cells (Sousa et al., 2006).

Synthesis of Chiral Intermediates for Medicinal Applications

Ethyl 2,5-dihydroxycinnamate has been utilized in the synthesis of chiral intermediates for pharmaceuticals. For instance, ethyl trans-p-methoxycinnamate was transformed into a key chiral intermediate for the preparation of diltiazem, a drug used for heart-related conditions (Jiang Ru, 2008).

Anti-Inflammatory Applications

A study explored the conversion of ethyl p-methoxycinnamate into N,N-dimethyl-p-methoxycinnamamide to study the structure-activity relationship on its anti-inflammatory activity. The research indicated that this compound retained anti-inflammatory properties (Komala et al., 2020).

Photodynamics in Sunscreen Applications

Ethyl 2,5-dihydroxycinnamate derivatives have been used in sunscreen formulations. A study investigated the photodynamics of ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate) in cyclohexane, demonstrating its efficient non-radiative decay and suggesting its role as a sunscreening agent (Horbury et al., 2017).

properties

CAS RN

40931-15-5

Product Name

Ethyl 2,5-dihydroxycinnamate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,12-13H,2H2,1H3/b6-3+

InChI Key

VNBYFUWBOIEPCR-ZZXKWVIFSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)O)O

SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)O)O

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)O)O

synonyms

2,5-MeC
ethyl 2,5-dihydroxycinnamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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